molecular formula C19H19ClN4O B2835058 4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone CAS No. 220998-78-7

4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone

Cat. No.: B2835058
CAS No.: 220998-78-7
M. Wt: 354.84
InChI Key: QFULQDFAECXGOG-UHFFFAOYSA-N
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Description

The compound “4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also includes a phthalazinone group, a chlorophenyl group, and a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the chlorophenyl and methyl groups. A practical method for synthesizing piperazines involves the use of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions . A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .

Scientific Research Applications

Antimicrobial Activities

  • Novel triazole derivatives, including compounds related to "4-((4-(4-Chlorophenyl)piperazino)methyl)-1(2H)-phthalazinone", have been synthesized and tested for their antimicrobial properties. Some of these compounds showed good or moderate activities against test microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal Agents

  • Research into polysubstituted phthalazinone derivatives has shown that certain compounds exhibit remarkable antifungal activity against strains of dermatophytes and Cryptococcus neoformans. This suggests potential applications in treating fungal infections (Derita et al., 2013).

Antipsychotic Potential

  • Studies on cyclic benzamides, including phthalazinone derivatives, have explored their potential as atypical antipsychotic agents by evaluating their binding affinities to dopamine D2 and serotonin 5-HT2 receptors. This research may inform the development of new treatments for schizophrenia with reduced side effects (Norman et al., 1994).

Leukotriene Inhibition

  • Azelastine, a compound structurally similar to "this compound", has been studied for its ability to inhibit leukotriene-mediated acute lung anaphylaxis in guinea pigs. This indicates potential applications in developing anti-allergic and anti-asthmatic treatments (Chand et al., 1986).

Phosphodiesterase Inhibition

  • Research into 4-(3-Chloro-4-methoxybenzyl)aminophthalazines has highlighted their inhibitory activity toward phosphodiesterase 5 (PDE5), with potential applications in treating vascular diseases and erectile dysfunction (Watanabe et al., 2000).

Anticancer Activities

  • A series of 1,4-disubstituted phthalazines have been synthesized and evaluated for their anticancer activities, showing higher activity than cisplatin in certain cancer cell lines. This suggests potential use in cancer therapy (Li et al., 2006).

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-14-5-7-15(8-6-14)24-11-9-23(10-12-24)13-18-16-3-1-2-4-17(16)19(25)22-21-18/h1-8H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFULQDFAECXGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NNC(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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